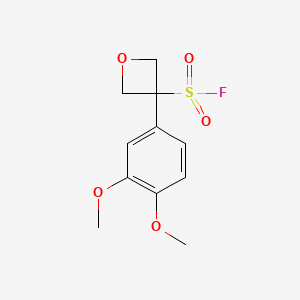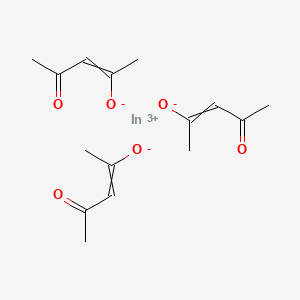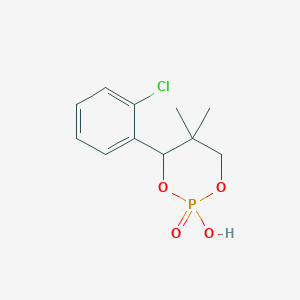
(4S)-4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2lambda-dioxaphosphinan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(+)-Chlocyphos is a chiral organophosphorus compound known for its applications in various fields, including agriculture and pharmaceuticals. It is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and effectiveness.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(+)-Chlocyphos typically involves the reaction of a chiral alcohol with phosphorus trichloride in the presence of a base. The reaction conditions often include low temperatures and an inert atmosphere to prevent unwanted side reactions. The chiral alcohol used in the synthesis is crucial as it determines the stereochemistry of the final product.
Industrial Production Methods
Industrial production of ®-(+)-Chlocyphos involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps, such as recrystallization and chromatography, to isolate the desired enantiomer.
Análisis De Reacciones Químicas
Types of Reactions
®-(+)-Chlocyphos undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it into phosphines.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres.
Major Products
Aplicaciones Científicas De Investigación
®-(+)-Chlocyphos has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of other chiral organophosphorus compounds.
Biology: Its stereochemistry makes it a valuable tool in studying enzyme-substrate interactions and chiral recognition processes.
Industry: It is used in the production of agrochemicals, including insecticides and herbicides, due to its effectiveness in pest control.
Mecanismo De Acción
The mechanism of action of ®-(+)-Chlocyphos involves its interaction with specific molecular targets, such as enzymes or receptors. Its chiral nature allows it to bind selectively to these targets, leading to the inhibition or activation of biological pathways. The exact pathways involved depend on the specific application and target organism.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to ®-(+)-Chlocyphos include other chiral organophosphorus compounds, such as:
- (S)-(-)-Chlocyphos
- ®-(+)-Methylphosphonothioic acid
- (S)-(-)-Methylphosphonothioic acid
Uniqueness
What sets ®-(+)-Chlocyphos apart from these similar compounds is its specific stereochemistry, which can result in different biological activities and effectiveness. Its unique chiral configuration allows for selective interactions with molecular targets, making it a valuable compound in various applications.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-2-hydroxy-5,5-dimethyl-1,3,2λ5-dioxaphosphinane 2-oxide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClO4P/c1-11(2)7-15-17(13,14)16-10(11)8-5-3-4-6-9(8)12/h3-6,10H,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPSPULCZMWMHCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COP(=O)(OC1C2=CC=CC=C2Cl)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClO4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
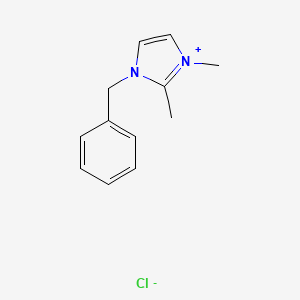
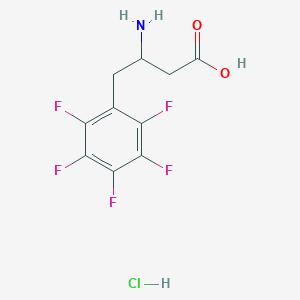
![1-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoyl)pyrrolidine-2-carboxylic acid](/img/structure/B12507890.png)
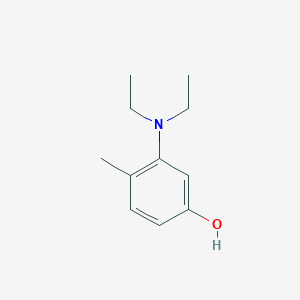
![Tert-butyl 1-hydroxy-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B12507901.png)
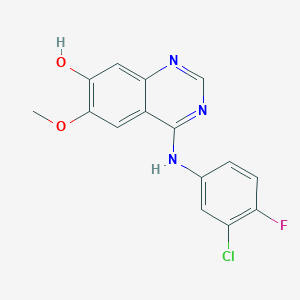

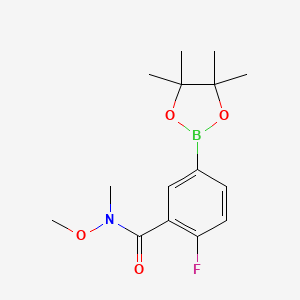
![2-{3aH,8H,8aH-indeno[1,2-d][1,3]oxazol-2-yl}-6-methylpyridine](/img/structure/B12507938.png)
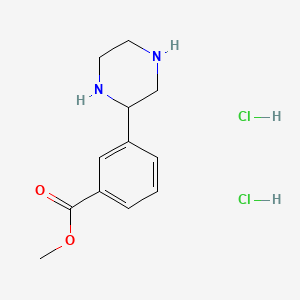
![[3-(1,3-Benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl pyridine-2-carboxylate](/img/structure/B12507954.png)
![1,3-bis[(4-benzyl-4,5-dihydro-1,3-oxazol-2-yl)methylidene]-2H-isoindole](/img/structure/B12507961.png)
